molecular formula C16H14ClN3O3 B7713969 N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7713969
M. Wt: 331.75 g/mol
InChI Key: VAYBUBVABFVDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Scientific Research Applications

N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases such as cancer and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules in the body. It also inhibits the activity of various kinases and transcription factors that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit various biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines. It also inhibits the proliferation of cancer cells and induces apoptosis in various cancer cell lines. In addition, it has been shown to exhibit neuroprotective effects in various animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. However, one of the major limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One of the future directions is to improve the solubility of this compound in water, which would make it easier to administer in vivo. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This would provide valuable information on the safety and efficacy of this compound in humans. Finally, future research can focus on the development of novel derivatives of N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-chlorobenzoyl chloride with furan-2-carboxylic acid hydrazide in the presence of triethylamine and dichloromethane. The resulting compound is then reacted with 4-bromobutanoyl chloride in the presence of triethylamine and dichloromethane to obtain the final product.

properties

IUPAC Name

N-(4-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c17-11-6-8-12(9-7-11)18-14(21)4-1-5-15-19-16(20-23-15)13-3-2-10-22-13/h2-3,6-10H,1,4-5H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYBUBVABFVDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.